![molecular formula C7H21ClOSi3 B14449220 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane CAS No. 75875-15-9](/img/structure/B14449220.png)
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane typically involves the reaction of chlorosilanes with organosilicon reagents. One common method involves the reaction of trimethylsilyl chloride with tetramethyldisilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and other electronegative elements, leading to the formation of stable compounds. The pathways involved in its reactions include nucleophilic substitution, hydrolysis, and oxidation-reduction processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Similar in structure but lacks the additional silicon atoms.
Tetramethyldisilane: Contains two silicon atoms but does not have the chlorine and trimethylsilyl groups.
Chlorotrimethylsilane: A simpler compound with only one silicon atom bonded to chlorine and three methyl groups.
The uniqueness of this compound lies in its combination of multiple silicon atoms and functional groups, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
75875-15-9 |
|---|---|
Molekularformel |
C7H21ClOSi3 |
Molekulargewicht |
240.95 g/mol |
IUPAC-Name |
chloro-[dimethyl(trimethylsilyloxy)silyl]-dimethylsilane |
InChI |
InChI=1S/C7H21ClOSi3/c1-10(2,3)9-12(6,7)11(4,5)8/h1-7H3 |
InChI-Schlüssel |
HRXTZJJDVQTCKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


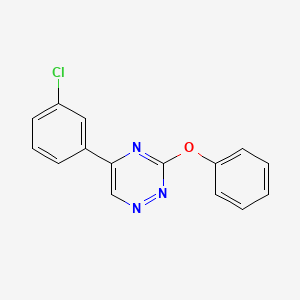
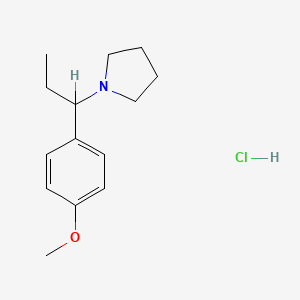

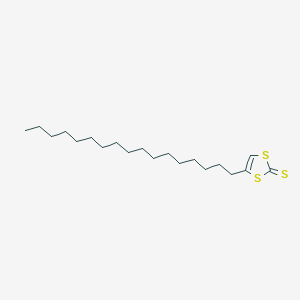


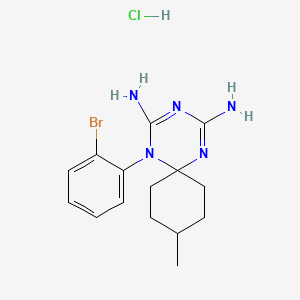
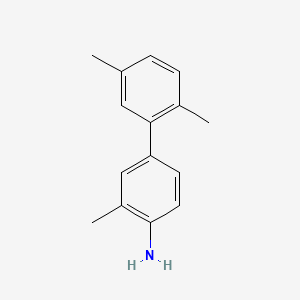
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
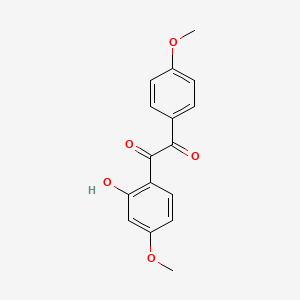
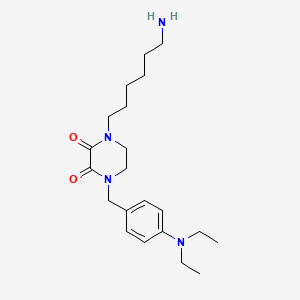
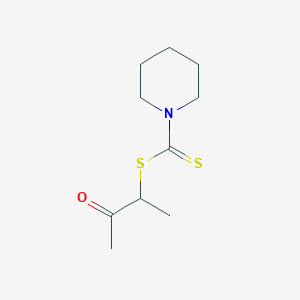
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
